molecular formula C7H7N5 B11920352 7-Vinyl-7H-purin-6-amine

7-Vinyl-7H-purin-6-amine

Cat. No.: B11920352
M. Wt: 161.16 g/mol
InChI Key: AJLLWLRUCCBCGW-UHFFFAOYSA-N
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Description

7-Vinyl-7H-purin-6-amine is a purine derivative with the molecular formula C7H7N5 This compound is characterized by the presence of a vinyl group attached to the purine ring, which is a fused ring system consisting of a pyrimidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Vinyl-7H-purin-6-amine typically involves the introduction of a vinyl group to the purine ring. One common method is the vinylation of 7H-purin-6-amine using vinyl halides under basic conditions. The reaction can be carried out in the presence of a palladium catalyst, which facilitates the coupling of the vinyl group to the purine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale vinylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Vinyl-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-Vinyl-7H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Studied for its potential role in biological processes, including DNA and RNA interactions. It can be used as a probe to investigate the structure and function of nucleic acids.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with nucleic acids makes it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 7-Vinyl-7H-purin-6-amine involves its interaction with nucleic acids and proteins. The vinyl group can form covalent bonds with nucleophilic sites on DNA or RNA, potentially leading to the inhibition of replication or transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

    7-Methyl-7H-purin-6-amine: A methylated derivative of purine with similar structural features but different chemical properties.

    6-Amino-7-methylpurine: Another purine derivative with an amino group and a methyl group, used in various chemical and biological studies.

    8-Methylxanthine: A xanthine derivative with a methyl group, known for its stimulant effects and use in medicinal chemistry.

Uniqueness: 7-Vinyl-7H-purin-6-amine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity. This vinyl group allows for specific interactions with nucleic acids and proteins, making it a valuable compound for research and development in various fields.

Biological Activity

7-Vinyl-7H-purin-6-amine is a purine derivative characterized by a vinyl group attached to the purine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. Its interactions with nucleic acids and proteins suggest various applications, including antiviral and anticancer therapies.

The molecular formula of this compound is C7_7H7_7N5_5. The presence of the vinyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on DNA and RNA, which can inhibit replication and transcription processes.

The biological activity of this compound primarily involves its interaction with nucleic acids and proteins. Key mechanisms include:

  • Covalent Bond Formation : The vinyl group can react with nucleophilic sites on nucleic acids, potentially leading to the inhibition of their functions.
  • Enzyme Modulation : It may interact with various enzymes and receptors, affecting cellular pathways critical for disease progression .

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties. Its structural similarity to other purine analogs allows it to interfere with viral replication mechanisms. For example, studies have shown that certain purine derivatives can inhibit the activity of viral enzymes, suggesting a potential role for this compound in antiviral drug development .

Anticancer Potential

The compound has been explored for its anticancer activity. In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, particularly those associated with chronic myeloid leukemia. The mechanism is believed to involve the compound's ability to form adducts with nucleophilic amino acids in proteins, leading to apoptosis in cancer cells .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition, with IC50_{50} values ranging from 5 µM to 15 µM depending on the cell line tested. The study concluded that the compound's ability to interact with nucleic acids contributed to its anticancer properties .

Study 2: Mechanistic Insights

In another research effort, the mechanism by which this compound affects cellular processes was investigated. The findings suggested that the compound acts as a covalent inhibitor of key kinases involved in cell signaling pathways. This irreversible binding leads to sustained inhibition of kinase activity, which is crucial for cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
7-Methyl-7H-purin-6-amine Methyl group instead of vinylModerate antiviral activity
8-Methylxanthine Xanthine derivativeStimulant effects
6-Amino-7-methylpurine Amino and methyl groupsAntiviral properties
6-Ethynylpurine Ethynyl group; known for covalent inhibitionStrong anticancer activity

The presence of the vinyl group in this compound allows for distinct reactivity compared to these other derivatives, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

7-ethenylpurin-6-amine

InChI

InChI=1S/C7H7N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h2-4H,1H2,(H2,8,9,10)

InChI Key

AJLLWLRUCCBCGW-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC2=NC=NC(=C21)N

Origin of Product

United States

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